molecular formula C9H5IN2 B594689 2-IODO-1H-INDOLE-5-CARBONITRILE CAS No. 1243279-26-6

2-IODO-1H-INDOLE-5-CARBONITRILE

Cat. No.: B594689
CAS No.: 1243279-26-6
M. Wt: 268.057
InChI Key: PTPDIZSYEDIWFK-UHFFFAOYSA-N
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Description

2-IODO-1H-INDOLE-5-CARBONITRILE is a chemical compound belonging to the indole family, characterized by the presence of an iodine atom at the second position and a nitrile group at the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-1H-INDOLE-5-CARBONITRILE typically involves the iodination of indole derivatives. One common method includes the reaction of indole-5-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the second position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-IODO-1H-INDOLE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-IODO-1H-INDOLE-5-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-IODO-1H-INDOLE-5-CARBONITRILE involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Uniqueness: 2-IODO-1H-INDOLE-5-CARBONITRILE is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific chemical transformations not possible with other halogenated indoles. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-iodo-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPDIZSYEDIWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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